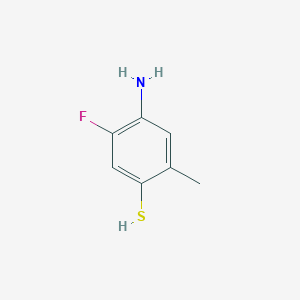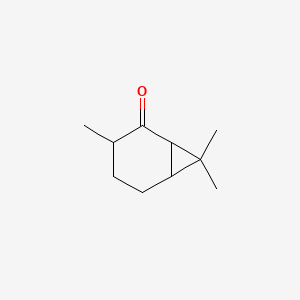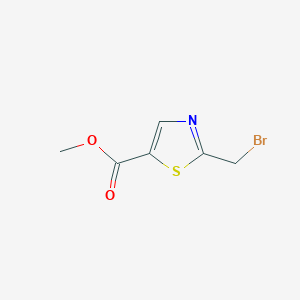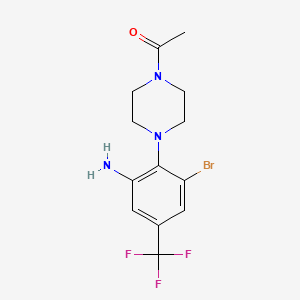
2-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline is a complex organic compound that features a piperazine ring substituted with an acetyl group, a bromine atom, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions, often using acetic anhydride or acetyl chloride under basic conditions.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reactions, often employing reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly for its role in modulating biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies related to its biological activity, including its potential as an anticancer agent.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 2-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline: Similar in structure but lacks the bromine atom.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar piperazine ring but different substituents.
Uniqueness
2-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and biological properties .
Properties
Molecular Formula |
C13H15BrF3N3O |
|---|---|
Molecular Weight |
366.18 g/mol |
IUPAC Name |
1-[4-[2-amino-6-bromo-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H15BrF3N3O/c1-8(21)19-2-4-20(5-3-19)12-10(14)6-9(7-11(12)18)13(15,16)17/h6-7H,2-5,18H2,1H3 |
InChI Key |
JELCJDVFRJAODS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2Br)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


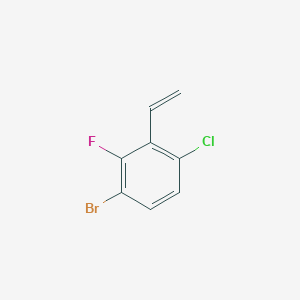
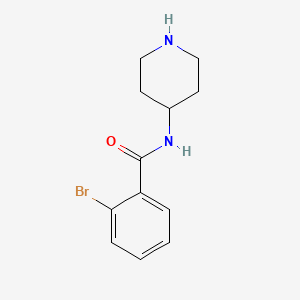

![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B12837044.png)
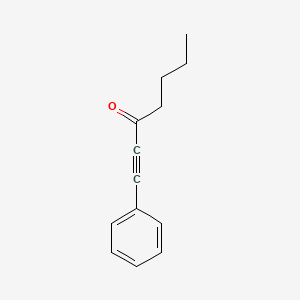
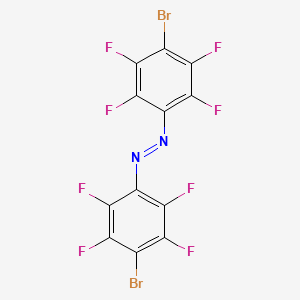
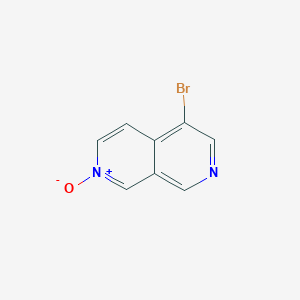
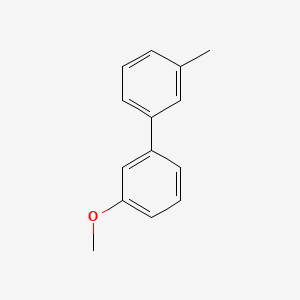
![1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride](/img/structure/B12837078.png)
